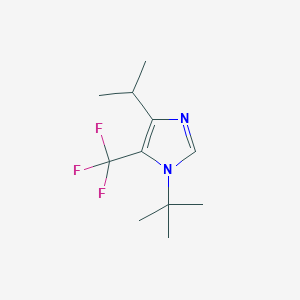

(R)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(间甲苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid, also known as Flumazenil, is a synthetic benzodiazepine antagonist used to reverse the effects of benzodiazepines, such as diazepam, lorazepam, and midazolam. It is a white crystalline powder that is insoluble in water and is available in both injectable and oral formulations. Flumazenil has a short half-life and is rapidly metabolized in the liver. It is primarily used in the medical setting to reverse benzodiazepine effects in cases of overdose or poisoning.

科学研究应用

Hydrogel Formation

Fmoc-3-methyl-D-phenylalanine has been found to play a significant role in the formation of biofunctional hydrogel materials . These hydrogels can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by -methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Self-Assembly

The self-assembly of Fmoc-3-methyl-D-phenylalanine is crucial for hydrogel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described . It was found that the collective action of different non-covalent interactions play a role in making FmocF hydrogel .

Drug Delivery Systems

The hydrogel formation property of Fmoc-3-methyl-D-phenylalanine can be utilized in the development of drug delivery systems . A model for drug release from FmocF hydrogel has been proposed .

Fabrication of Biofunctional Materials

Supramolecular nanostructures, which consist of self-assembling peptide derivatives, have attracted rapidly increasing attention for the fabrication of various biofunctional materials . Fmoc-3-methyl-D-phenylalanine is one of the peptide derivatives that can self-assemble into supramolecular nanostructures under aqueous conditions with subsequent hydrogel formation .

Structural and Mechanical Properties Investigation

The gelation property and morphology of Fmoc-3-methyl-D-phenylalanine were compared to Fmoc-phenylalanine-glycine (Fmoc-FG). Consequently, the structural and mechanical properties of Fmoc-3-methyl-D-phenylalanine were investigated by spectroscopic methods and oscillatory rheometry .

Polymorphic Form Investigation

A new polymorphic form of Fmoc-3-methyl-D-phenylalanine was reported after transitioning to hydrogel . This could open up new avenues for the study of polymorphism in such compounds.

作用机制

属性

IUPAC Name |

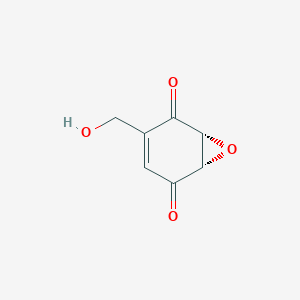

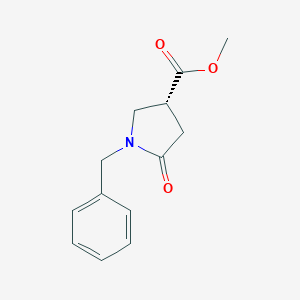

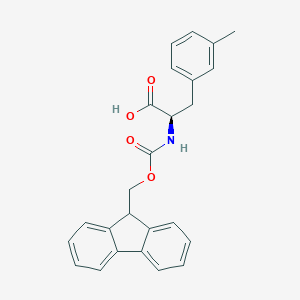

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXPSSISZLAXRE-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。